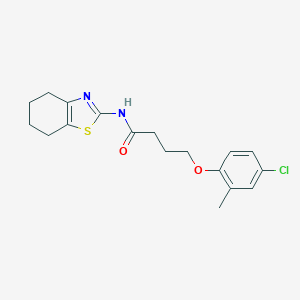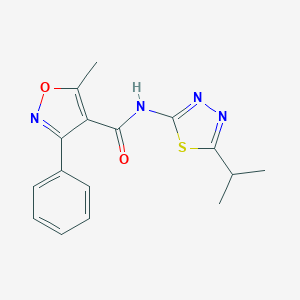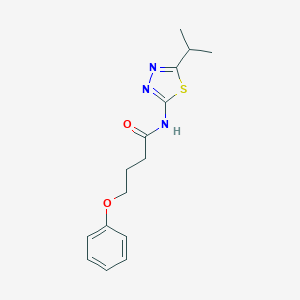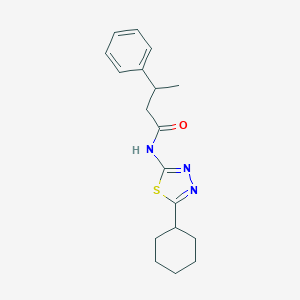![molecular formula C15H17N3O3S2 B216349 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216349.png)
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide, also known as MBTS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBTS belongs to the class of sulfonamide compounds, which are known for their antibacterial, anti-inflammatory, and antitumor properties.
Mécanisme D'action
The mechanism of action of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide is not fully understood. However, it has been suggested that 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide exerts its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has also been shown to inhibit the growth of bacteria by interfering with the biosynthesis of bacterial cell walls. The anti-inflammatory activity of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has also been shown to inhibit the growth of bacteria by inhibiting the biosynthesis of bacterial cell walls. Additionally, 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer, antibacterial, and anti-inflammatory activities. However, there are also some limitations to using 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide in lab experiments. 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide is not very soluble in water, which can make it difficult to use in some assays. Additionally, the mechanism of action of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide. One area of research could focus on elucidating the mechanism of action of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide. This would provide a better understanding of how 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide exerts its anticancer, antibacterial, and anti-inflammatory activities. Another area of research could focus on optimizing the synthesis method of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide to improve its yield and purity. Additionally, research could focus on developing 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide derivatives with improved solubility and bioavailability. Finally, research could focus on in vivo studies to determine the efficacy and safety of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide as a potential therapeutic agent.
Méthodes De Synthèse
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide can be synthesized using several methods, including the reaction of 4-aminobenzenesulfonamide with 4-methoxybenzyl isothiocyanate in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-aminobenzenesulfonamide with 4-methoxybenzyl chloride in the presence of a base such as triethylamine. The yield of the synthesis method can be optimized by controlling the reaction conditions, such as temperature and reaction time.
Applications De Recherche Scientifique
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has also been shown to have antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae. Additionally, 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has been studied for its anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H17N3O3S2 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C15H17N3O3S2/c1-21-13-6-2-11(3-7-13)10-17-15(22)18-12-4-8-14(9-5-12)23(16,19)20/h2-9H,10H2,1H3,(H2,16,19,20)(H2,17,18,22) |
Clé InChI |
JOXPLGCRWZUYSK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)
![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)